molecular formula C13H17N3O3S B8399748 4-(Ethylamino)-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide

4-(Ethylamino)-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide

Cat. No. B8399748
M. Wt: 295.36 g/mol
InChI Key: ULNGREUDJHQHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Ethylamino)-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H17N3O3S and its molecular weight is 295.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Ethylamino)-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Ethylamino)-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Ethylamino)-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide

Molecular Formula

C13H17N3O3S

Molecular Weight

295.36 g/mol

IUPAC Name

N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-(ethylamino)benzenesulfonamide

InChI

InChI=1S/C13H17N3O3S/c1-4-14-11-5-7-12(8-6-11)20(17,18)16-13-9(2)10(3)15-19-13/h5-8,14,16H,4H2,1-3H3

InChI Key

ULNGREUDJHQHEA-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NO2)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium borohydride (71 mg, 3.74 mmol) was added to a solution of acetic acid (740 mg, 12 mmol) in dry benzene (5 ml) with the temperature being kept at 20° C. When the evolution of hydrogen gas had ceased (ca. 5 min), 4-amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide (0.5 g, 1.87 mmol) was added in one lot and the reaction mixture was refluxed for 3 h. The reaction was cooled and shaken with saturated sodium bicarbonate solution. The organic layer was then washed with brine (2×20 ml), dried over magnesium sulfate and evaporated. the crude product was purified by column chromatography on silica gel using 1% methanol in chloroform as eluent to give 103 mg (19%) of a colorless oil. Further purification by HPLC gave a white solid, m.p. 123° C.
Quantity
71 mg
Type
reactant
Reaction Step One
Quantity
740 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
19%

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